5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine
Overview
Description
The compound “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” appears to be a complex organic molecule. However, there is limited information available specifically for this compound. It’s worth noting that compounds with similar structures, such as 2,5-dimethoxyphenethylamine1 and 2,5-dimethoxyphenyl isothiocyanate2, are known and have been studied. These compounds are often used in research and have various applications21.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 2,5-dimethoxyphenethylamine involves a series of reactions3. However, the specific synthesis pathway for “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be inferred from its name. The “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” likely contains a triazol ring, an amine group, and a phenyl ring with two methoxy groups. However, the exact structure cannot be determined without more specific information or a detailed analysis45.Chemical Reactions Analysis
The chemical reactions involving “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” are not explicitly mentioned in the available literature. However, similar compounds are known to participate in various chemical reactions. For example, 2,5-dimethoxyphenethylamine has been studied for its interactions with serotonin receptors6.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” are not readily available in the literature. However, similar compounds like 2,5-dimethoxyphenylacetic acid have been characterized, and their properties such as molecular weight and formula have been reported49.Safety And Hazards
The safety and hazards associated with “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” are not explicitly stated in the available literature. However, similar compounds can pose hazards such as skin and eye irritation, and special precautions may be necessary when handling them10111213.
Future Directions
The future directions for research on “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds for their interactions with serotonin receptors, this compound could also be of interest in neurological research.
Please note that the information provided is based on the closest available literature and may not fully represent the exact properties of “5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine”. Further research and analysis would be required to obtain more accurate and specific information.
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-15-6-3-4-8(16-2)7(5-6)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEYODBGCZUGTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240359 | |
Record name | 3-(2,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine | |
CAS RN |
502685-94-1 | |
Record name | 3-(2,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502685-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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